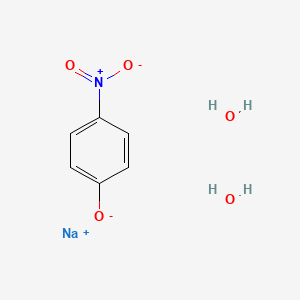
4-Nitrophenol sodium salt dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenol sodium salt dihydrate is a chemical compound with the molecular formula O2NC6H4ONa · 2H2O. It is a derivative of 4-nitrophenol, where the phenolic hydrogen is replaced by a sodium ion, and it includes two molecules of water of crystallization. This compound is typically found as a yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a complex compound that interacts with several targets. It is often used in the synthesis of various derivatives with alkali metals .
Mode of Action
The compound’s mode of action involves the displacement of the hydrogen atom from the hydroxyl group by the sodium ion, forming sodium 4-nitrophenolate . This reaction is similar to the reduction of the nitro group to amine in 4-nitrophenol . .
Biochemical Pathways
4-nitrophenol, a related compound, is known to be involved in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
Result of Action
It’s known that the compound has optical properties, including second harmonic generation and third-harmonic generation . These properties play an important role in device applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to form a dihydrate upon the addition of water molecules . Furthermore, it’s recommended to prevent the chemical from entering drains, indicating that its action could be influenced by environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
C6H4(NO2)OH+NaOH→C6H4(NO2)ONa+H2O
Industrial Production Methods: Industrial production of this compound often involves the slow evaporation method to grow single crystals. This method ensures high purity and well-defined crystalline structures, which are essential for various applications .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-aminophenol.
Esterification: It can react with carboxylic acids to form esters, typically catalyzed by acids such as sulfuric acid.
Nitration: Further nitration can yield compounds like 2,4-dinitrophenol and picric acid.
Diazotization: The compound can participate in diazotization reactions to form diazonium salts, which are useful in dye synthesis.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid, hydrogen gas.
Alkylating Agents: Dimethyl sulfate, methyl iodide.
Acids for Esterification: Sulfuric acid.
Nitrating Agents: Nitric acid, sulfuric acid.
Major Products:
Reduction: 4-Aminophenol.
Alkylation: Alkylated derivatives of 4-nitrophenol.
Esterification: Esters of 4-nitrophenol.
Nitration: 2,4-Dinitrophenol, picric acid.
Diazotization: Diazonium salts.
科学研究应用
4-Nitrophenol sodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator due to its color-changing properties in different pH environments. It is also a precursor in the synthesis of various organic compounds.
Biology: The compound is used in enzymatic assays as a substrate for enzymes like alkaline phosphatase.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals such as paracetamol (acetaminophen).
Industry: It is used in the production of fungicides, dyes, and other industrial chemicals.
相似化合物的比较
2-Nitrophenol: Another nitrophenol isomer with the nitro group in the ortho position relative to the hydroxyl group.
3-Nitrophenol: A nitrophenol isomer with the nitro group in the meta position.
4-Aminophenol: The reduced form of 4-nitrophenol, where the nitro group is replaced by an amino group.
Comparison: 4-Nitrophenol sodium salt dihydrate is unique due to its specific structural arrangement and the presence of the sodium ion and water of crystallization. This gives it distinct properties, such as higher solubility in water and specific reactivity patterns compared to its isomers and derivatives .
属性
CAS 编号 |
63317-67-9 |
|---|---|
分子式 |
C6H6NNaO4 |
分子量 |
179.11 g/mol |
IUPAC 名称 |
sodium;4-nitrophenolate;hydrate |
InChI |
InChI=1S/C6H5NO3.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4,8H;;1H2/q;+1;/p-1 |
InChI 键 |
SFNXTNREEGTEJL-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.[Na+] |
Pictograms |
Flammable; Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


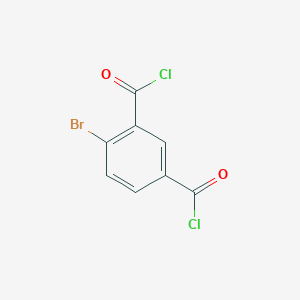
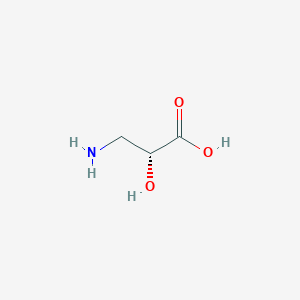
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)
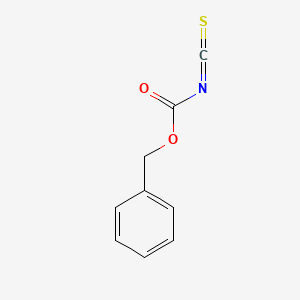
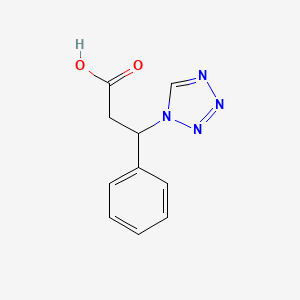
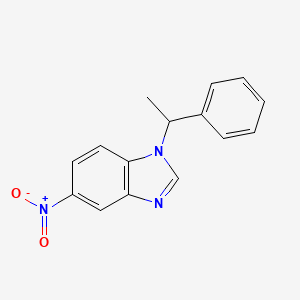
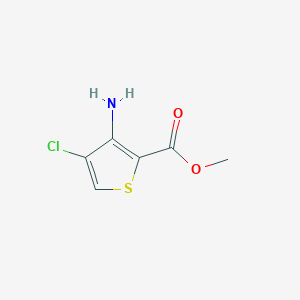
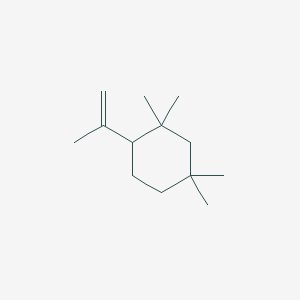
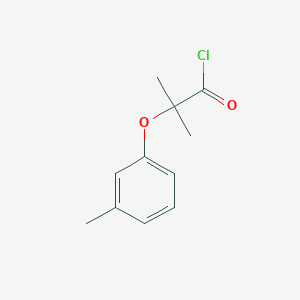

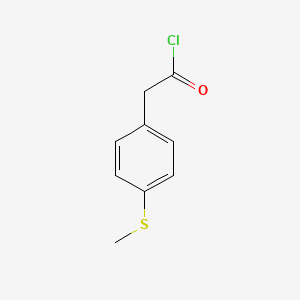

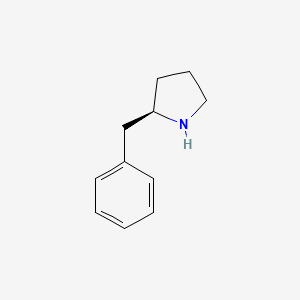
![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
